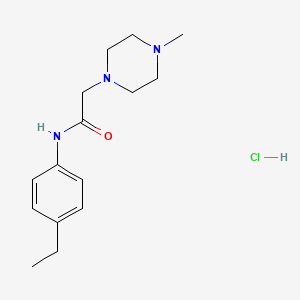

![molecular formula C13H23NO4 B2501928 外消旋-(3S,3aS,6aS)-叔丁基 3-(2-羟乙基)四氢-2H-呋喃[2,3-c]吡咯-5(3H)-羧酸酯 CAS No. 1273564-96-7](/img/structure/B2501928.png)

外消旋-(3S,3aS,6aS)-叔丁基 3-(2-羟乙基)四氢-2H-呋喃[2,3-c]吡咯-5(3H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate" is a chiral molecule that is part of a broader class of organic compounds known for their potential in pharmaceutical chemistry. The stereocenter-rich structure suggests its relevance in the synthesis of complex molecules, particularly in the creation of bioactive compounds or as intermediates in the synthesis of natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of complex chiral molecules such as the one often involves stereoselective methods. A similar approach is seen in the stereoselective synthesis of cyclohexyl β-amino acid derivatives, where a Diels–Alder reaction, Curtius rearrangement, and hydroxylation reactions are employed to achieve the desired stereochemistry . Although the compound is not directly synthesized in the provided papers, the methodologies described could be adapted for its synthesis, considering the structural similarities, particularly the presence of multiple stereocenters and the use of tert-butyl as a protecting group.

Molecular Structure Analysis

The molecular structure of the compound features a tetrahydrofuro[2,3-c]pyrrole core, which is a bicyclic system combining a furan ring and a pyrrole moiety. This core is functionalized with a tert-butyl carboxylate ester and a hydroxyethyl group. The presence of multiple chiral centers indicates that the molecule can exist in various stereoisomeric forms, which are crucial for its biological activity and interaction with other chiral molecules.

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by the presence of the hydroxyethyl group and the ester functionality. The hydroxyethyl group could undergo various chemical transformations, such as oxidation or alkylation, while the ester could be involved in hydrolysis or transesterification reactions. The kinetic resolution of racemic carboxylic acids, as described in the second paper, suggests that enantioselective esterification reactions could be used to separate or modify the stereoisomers of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate" are not detailed in the provided papers, we can infer that the molecule's solubility, melting point, and stability would be influenced by its functional groups. The tert-butyl group is known to impart steric bulk, which could affect the compound's crystallinity and solubility in various solvents. The presence of the hydroxy group suggests potential for hydrogen bonding, which could influence its boiling point and solubility in polar solvents.

科学研究应用

合成与催化

- 催化非酶动力学拆分: 对非酶动力学拆分技术的研究,特别是涉及外消旋混合物和手性化合物,突出了开发有效方法合成对映体纯化合物的必要性。这涉及使用手性催化剂进行不对称反应,这一原理可以应用于合成和应用“外消旋-(3S,3aS,6aS)-叔丁基 3-(2-羟乙基)四氢-2H-呋喃[2,3-c]吡咯-5(3H)-羧酸酯”,以创造用于药物和化学研究的对映体纯物质 (H. Pellissier, 2011).

生物活性化合物

- 植物的生物活性化合物: 对植物中天然羧酸的研究表明了开发具有抗氧化、抗菌和细胞毒活性的化合物的潜力。对这些化合物及其构效关系的研究可以为探索“外消旋-(3S,3aS,6aS)-叔丁基 3-(2-羟乙基)四氢-2H-呋喃[2,3-c]吡咯-5(3H)-羧酸酯”的生物活性提供一个框架 (B. Godlewska-Żyłkiewicz 等,2020).

环境与材料科学

- 合成酚类抗氧化剂: 对合成酚类抗氧化剂 (SPAs) 的环境出现、人类暴露和毒性的研究概述了了解合成化合物的环境行为和潜在健康影响的重要性。对 SPA 的研究可以作为评估类似化合物的环境和健康相关方面的一个指南,包括“外消旋-(3S,3aS,6aS)-叔丁基 3-(2-羟乙基)四氢-2H-呋喃[2,3-c]吡咯-5(3H)-羧酸酯” (Runzeng Liu & S. Mabury, 2020).

属性

IUPAC Name |

tert-butyl (3S,3aS,6aS)-3-(2-hydroxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-10-9(4-5-15)8-17-11(10)7-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEGBGHBTNIJLG-GMTAPVOTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)OCC2CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@H]2CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

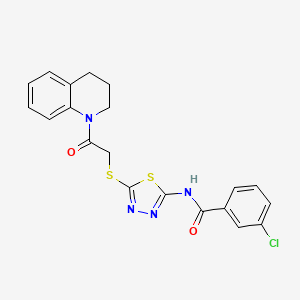

![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2501850.png)

![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)

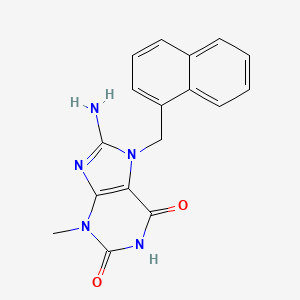

![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)

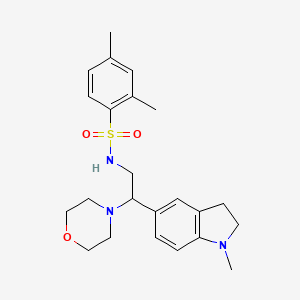

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)

![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)